molecular formula C12H14N2O5S B2701015 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide CAS No. 874651-93-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide

Cat. No.: B2701015
CAS No.: 874651-93-1
M. Wt: 298.31
InChI Key: RMZHQFVSIFNICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a thiolane ring, a nitrobenzamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Nitration of Benzamide: The nitrobenzamide moiety is introduced by nitrating a benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the thiolane ring with the nitrobenzamide derivative. This can be achieved through a nucleophilic substitution reaction, where the thiolane ring acts as a nucleophile and the nitrobenzamide as an electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiolane ring.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The nitrobenzamide group is known for its antimicrobial properties, and the thiolane ring can interact with biological thiols, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide would depend on its specific application. Generally, the nitrobenzamide group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the thiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide is unique due to the presence of both a nitrobenzamide group and a thiolane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its antimicrobial properties and other therapeutic potentials.

Chemical Structure and Synthesis

The compound features a thiolane ring and a nitrobenzamide moiety, contributing to its biological activity. The synthesis typically involves multiple steps:

  • Formation of the Thiolane Ring : This is achieved through the cyclization of a suitable dithiol precursor under oxidative conditions.
  • Nitration of Benzamide : The nitro group is introduced by nitrating a benzamide derivative using concentrated nitric acid and sulfuric acid.
  • Coupling Reaction : The final step involves coupling the thiolane ring with the nitrobenzamide derivative through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. Notably, compounds containing the nitrobenzamide group have shown effectiveness against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/ml
This compoundEscherichia coli1 μg/ml

These findings suggest that the compound's nitro group plays a crucial role in its mechanism of action against bacteria, likely through interactions with bacterial enzymes or disruption of cell membrane integrity .

The mechanism by which this compound exerts its effects is multifaceted:

  • Electrophilic Interactions : The thiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
  • Nitro Group Activity : The nitro group can interact with nucleophilic sites on proteins, leading to enzyme inhibition and subsequent biological effects .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had lower MIC values than traditional antibiotics such as penicillin .

Study 2: Antitumor Potential

In vitro studies have suggested that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The presence of the nitro group was found to be essential for inducing apoptosis in these cells .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(11-5-6-20(18,19)8-11)12(15)9-3-2-4-10(7-9)14(16)17/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHQFVSIFNICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.